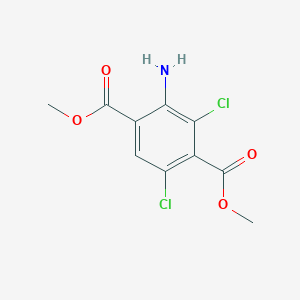

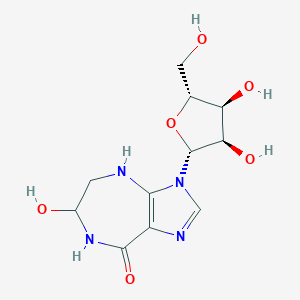

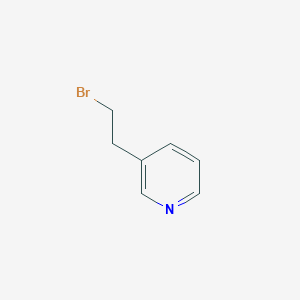

3-(2-Bromoethyl)pyridine

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyridine derivatives, including 3-(2-Bromoethyl)pyridine, often involves carbon-carbon coupling reactions, a cornerstone of organic synthesis. For instance, Ghiasuddin et al. (2018) discuss the synthesis of novel pyridine derivatives through carbon-carbon coupling, showcasing the versatility of pyridine as a scaffold for creating complex molecules (Ghiasuddin et al., 2018). Kobayashi et al. (2009) detail a method for synthesizing 3-Arylthieno[2,3-b]pyridines from 2-bromopyridines, highlighting the strategic use of bromopyridines as starting materials for constructing pyridine-containing compounds (Kobayashi et al., 2009).

Molecular Structure Analysis

The molecular structure of pyridine derivatives, including those related to 3-(2-Bromoethyl)pyridine, has been extensively studied using techniques like X-ray diffraction (XRD) and computational methods. Rodi et al. (2013) investigated the crystal and molecular structure of a related compound, providing insights into the geometric arrangements and interactions that stabilize these molecules (Rodi et al., 2013).

Chemical Reactions and Properties

The reactivity of 3-(2-Bromoethyl)pyridine derivatives towards various chemical transformations is a topic of interest. For example, Begouin et al. (2013) explored the synthesis of haloarylthienopyridines from bromopyridines, demonstrating the compound's versatility in nucleophilic aromatic substitution reactions (SNAr) and its potential as a key precursor in the synthesis of heterocyclic compounds (Begouin et al., 2013).

Aplicaciones Científicas De Investigación

Catalysis and Acidic Properties : The use of pyridine derivatives in studying the acidic properties of materials is significant. For example, pyridine adsorption was utilized to analyze the acidic characteristics of silica doped with various cations, which generated Lewis acid sites (Connell & Dumesic, 1987).

Synthesis of Chemical Compounds : Pyridine derivatives are pivotal in synthesizing various chemical compounds. For instance, 3-Arylthieno[2,3-b]pyridines were synthesized from 2-bromopyridines through a four-step process, including an iodine-mediated cyclization (Kobayashi et al., 2009).

Spectroscopic Studies and Material Properties : The spectroscopic characterization of pyridine derivatives like 5-Bromo-2-(trifluoromethyl)pyridine helps understand their structural and electronic properties, which is essential in material science (Vural & Kara, 2017).

Pharmaceutical and Biological Applications : Pyridine derivatives are explored for potential pharmaceutical applications. For example, novel pyridine-based derivatives synthesized via Suzuki cross-coupling reactions showed promising biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).

Coordination Chemistry and Complex Formation : Pyridine derivatives are used in the synthesis and study of coordination compounds, which have applications in fields like luminescent lanthanide compounds and iron complexes showing spin-state transitions (Halcrow, 2005).

Electrochemical Applications : The electrochemical radical cyclization of bromo acetals using pyridine derivatives has been developed, showcasing the role of these compounds in novel electrochemical reactions (Inokuchi et al., 1994).

Environmental Applications : Research on the degradation of pyridine derivatives in drinking water using dielectric barrier discharge systems highlights their importance in environmental science and pollution control (Li et al., 2017).

Safety And Hazards

3-(2-Bromoethyl)pyridine should be handled with care to avoid contact with skin and eyes, formation of dust and aerosols, and inhalation of dusts . In case of accidental release, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .

Propiedades

IUPAC Name |

3-(2-bromoethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c8-4-3-7-2-1-5-9-6-7/h1-2,5-6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOBWUTTZOFETQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455764 | |

| Record name | 3-(2-bromoethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Bromoethyl)pyridine | |

CAS RN |

120277-73-8 | |

| Record name | 3-(2-bromoethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.